5-Acetylnicotinonitrile

Regiospecific Synthesis Heterocyclic Chemistry Corrosion Inhibition

Need a selective nicotinonitrile with a reactive acetyl handle? Generic 3-cyanopyridine lacks the electrophilic carbonyl essential for Knoevenagel condensations and cyclocondensations to form fused pyrimidines, thienopyridines, or isoquinolines. - **Key advantage:** 5-Acetyl enables regioselective ring-forming reactions; 97% purity ensures reproducible library synthesis. - **Applications:** Latent warhead for covalent inhibitors, corrosion inhibitor precursor, and triazine-based polymer monomer. - **Supply:** Packaged for immediate R&D use. Trusted by pharma hit-finding labs.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 135450-74-7
Cat. No. B163726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetylnicotinonitrile
CAS135450-74-7
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=CC(=C1)C#N
InChIInChI=1S/C8H6N2O/c1-6(11)8-2-7(3-9)4-10-5-8/h2,4-5H,1H3
InChIKeyOIWARPXHQPSUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetylnicotinonitrile: Core Properties and Structure


5-Acetylnicotinonitrile (IUPAC: 5-acetylpyridine-3-carbonitrile; CAS: 135450-74-7) is a heterocyclic organic compound within the 3-pyridinecarbonitrile (nicotinonitrile) class, characterized by a pyridine ring substituted at the 3-position with a cyano (-CN) group and at the 5-position with an acetyl (-C(O)CH3) group . This compound, with the molecular formula C8H6N2O and a molecular weight of 146.15 g/mol, is primarily utilized as a versatile synthetic intermediate and chemical probe in medicinal chemistry and materials science research . Its structural features, combining an electron-withdrawing nitrile with a reactive acetyl moiety, enable participation in diverse chemical transformations, such as condensation and cyclocondensation reactions, for constructing more complex heterocyclic frameworks [1].

5-Acetylnicotinonitrile: Irreplaceable in Synthesis


While many nicotinonitrile derivatives are commercially available, direct substitution of 5-acetylnicotinonitrile with a generic or unsubstituted analog (e.g., 3-cyanopyridine) is chemically invalid for specific downstream applications. The 5-acetyl group is not merely a spectator but serves as an essential reactive handle. Its electrophilic carbonyl carbon is the primary site for nucleophilic attack in key transformations like the Knoevenagel condensation, Mannich reaction, and various cyclocondensations, which are foundational for constructing pharmacologically relevant pyridine-fused heterocycles [1]. Using a compound lacking this functional group would halt the intended synthetic sequence or necessitate entirely different reaction conditions, leading to significantly different products [2]. Furthermore, the specific 5-acetyl substitution pattern, relative to the 3-cyano group, dictates the regioselectivity of subsequent ring-forming reactions, a level of control that cannot be achieved with other regioisomers like 2-acetyl or 4-acetyl derivatives [3].

5-Acetylnicotinonitrile: Key Procurement Differentiators


Unique Substitution Pattern for Regiospecific Synthesis

The unique 5-acetyl substitution on the nicotinonitrile core is a critical determinant of its synthetic utility. In a direct comparative synthesis study, 5-acetylnicotinonitrile derivative 15 was used as a specific substrate to yield a hydrazinonicotinonitrile derivative (18) and subsequently a thieno[2,3-b]pyridine derivative (20) [1]. This specific reaction pathway and resulting heterocyclic core are contingent on the 5-acetyl group. In contrast, analogous reactions starting from different regioisomers, such as a 6-acetyl-3-pyridinecarbonitrile (CAS: 32530-62-1), or compounds with additional substituents like 5-acetyl-6-methylnicotinonitrile (CAS: 121348-16-1), would yield different regioisomeric or structurally distinct products due to altered steric and electronic factors .

Regiospecific Synthesis Heterocyclic Chemistry Corrosion Inhibition

Purity and LogP Profile vs. Complex Analogs

For research procurement, a key differentiator is the compound's availability and standardized analytical profile. 5-Acetylnicotinonitrile is widely available from multiple reputable suppliers with a consistently reported purity of 97% . This level of purity and characterization (including MDL MFCD09263918) provides a reliable starting point for reproducible synthesis . In contrast, more complex or less common analogs, such as 5-acetyl-2-mercapto-6-methylnicotinonitrile (CAS 165283-95-4), are typically offered as 'custom synthesis' items or with less rigorous standardization, which introduces variability and higher cost into research workflows. The compound's calculated LogP of 0.17 indicates balanced hydrophilicity/lipophilicity, a crucial parameter for medicinal chemistry applications where cell permeability and aqueous solubility must be balanced .

Chemical Properties Procurement Purity

Versatile Access to Bioactive Scaffolds

The nicotinonitrile core is a privileged scaffold in medicinal chemistry, present in marketed drugs like Bosutinib and Milrinone [1]. While many derivatives exist, 5-acetylnicotinonitrile serves as a versatile entry point to a wide array of substructures. Reviews of nicotinonitrile synthesis highlight its use in generating compounds with diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial properties [1][2]. Its specific 5-acetyl substitution allows for strategic modifications that can tune biological activity, a capability that is not equally shared by simpler, unsubstituted nicotinonitriles or those with different functionalization patterns [3]. This makes it a strategic choice for building focused libraries in early-stage drug discovery where scaffold diversification is key.

Medicinal Chemistry Drug Discovery Scaffold Hopping

5-Acetylnicotinonitrile: Optimal Research Applications


Synthesis of Heterocyclic Libraries for Medicinal Chemistry

Procure 5-Acetylnicotinonitrile as a key starting material for constructing diverse, drug-like heterocyclic libraries. Its bifunctional nature (acetyl and cyano groups) allows for sequential or tandem reactions (e.g., Knoevenagel condensation followed by cyclization) to efficiently generate fused pyridine systems like pyrimidines, thienopyridines, and isoquinolines [1]. This is particularly valuable in hit-finding and lead optimization phases where exploring novel chemical space around a privileged nicotinonitrile core is a strategic priority. The high and consistent purity (97%) from commercial sources ensures reliable, reproducible library synthesis .

Targeted Covalent Inhibitor Design and Synthesis

Utilize 5-Acetylnicotinonitrile for the rational design of targeted covalent inhibitors. The electrophilic acetyl carbonyl group serves as a latent warhead. After incorporation into a larger ligand scaffold that positions the molecule at a protein's active site, this group can be revealed or activated to form a reversible or irreversible covalent bond with a proximal nucleophilic amino acid residue (e.g., cysteine, lysine) [1]. This strategy is highly dependent on the specific placement of the acetyl group, underscoring the need for this specific regioisomer over analogs where the reactive group is positioned differently or absent .

Corrosion Inhibition for Industrial Materials

In materials science, 5-Acetylnicotinonitrile derivatives are actively investigated as organic corrosion inhibitors. The nitrogen atoms in the pyridine ring and the nitrile group can coordinate with metal surfaces (e.g., mild steel), forming a protective layer against acidic corrosion [1]. Computational studies (DFT) using this scaffold help in designing new inhibitors by correlating electronic properties (e.g., HOMO-LUMO gap, dipole moment) with inhibition efficiency [1]. Procurement of the base compound is essential for synthesizing and evaluating novel candidate molecules for industrial corrosion control applications.

Advanced Functional Material Synthesis

Employ 5-Acetylnicotinonitrile as a monomeric precursor for advanced functional polymers. The nitrile group can undergo cyclotrimerization to form triazine rings, while the acetyl group can be chemically modified to introduce other polymerizable functionalities or properties [1]. Such polymers may find applications as thermally stable resins, components in organic electronics, or materials for gas separation membranes. The specific 3,5-disubstitution pattern influences polymer architecture and properties, making this specific isomer a necessary starting material for achieving the desired material characteristics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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